molecular formula C13H18N2O2 B2942263 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1267098-87-2

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B2942263
CAS-Nummer: 1267098-87-2
Molekulargewicht: 234.299
InChI-Schlüssel: QHZQINWCDWDTDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a substituted dihydroquinoxalinone derivative characterized by a bicyclic quinoxalinone core with a 3-hydroxypropyl group at the N1 position and two methyl groups at the C3 position. The 3-hydroxypropyl substituent may enhance solubility and hydrogen-bonding interactions compared to other alkyl or aromatic substituents .

Eigenschaften

IUPAC Name

1-(3-hydroxypropyl)-3,3-dimethyl-4H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2)12(17)15(8-5-9-16)11-7-4-3-6-10(11)14-13/h3-4,6-7,14,16H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQINWCDWDTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)CCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of 1,2-diaminobenzene with ketones or aldehydes in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoxalinedione derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoxalinedione derivatives.

  • Reduction: Reduced quinoxaline derivatives.

  • Substitution: Substituted quinoxalines.

Wissenschaftliche Forschungsanwendungen

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

  • Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and bioactive molecules.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Modifications

The dihydroquinoxalinone core is a common scaffold in medicinal chemistry. Key structural variations include:

Compound Name Substituents (Positions) Key Features
Target Compound N1: 3-Hydroxypropyl; C3: 3,3-dimethyl Enhanced hydrophilicity due to hydroxyl group; potential for H-bonding
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one N1: H; C3: 3,3-dimethyl Simpler structure; used as a synthetic intermediate
3-Methyl-3,4-dihydroquinoxalin-2(1H)-one N1: H; C3: 3-methyl Reduced steric hindrance; evaluated for kinase inhibition
7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one N1: H; C3: cyclopropyl; C7: Br Bromine enhances electrophilicity; cyclopropyl may improve metabolic stability
sGC Activation
  • Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-ones: Demonstrated potent sGC activation (e.g., compound 30d in showed activity comparable to BAY 60-2770, a known sGC activator) .
  • Target Compound : The 3-hydroxypropyl group may mimic carboxylic acid interactions with sGC’s Y-S-R motif, though direct evidence is lacking .
Kinase Inhibition
  • JNK3 Inhibitors: Analogs like J46-37 (3,4-dihydroquinoxalin-2(1H)-one with naphthalen-1-yl substituents) exhibited selective JNK3 inhibition (IC₅₀ = 0.28 μM) .

Physicochemical Properties

Property Target Compound 3,3-Dimethyl Analog JNK3 Inhibitor J46-37
Molecular Weight ~218.27 g/mol (C₁₄H₂₀N₂O₂) 176.22 g/mol 338.38 g/mol
Melting Point Not reported 178–179°C Not reported
Solubility Likely improved by hydroxyl group Low (hydrophobic core) Moderate (naphthalene enhances lipophilicity)

Key Research Findings and Limitations

Selectivity : JNK3 inhibitors achieved >100-fold selectivity over related kinases (e.g., JNK1/2), highlighting the scaffold’s versatility .

Biologische Aktivität

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound within the quinoxaline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Empirical Formula : C13H18N2O
  • Molecular Weight : 234.29 g/mol
  • SMILES Notation : O=C1N(CCCO)C2=CC=CC=C2NC1(C)C
  • InChI Key : QHZQINWCDWDTDM-UHFFFAOYSA-N

The biological activity of 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, providing a mechanism for potential therapeutic applications in inflammatory diseases.
  • Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

Antitumor Studies

A series of studies have evaluated the anticancer potential of 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one against various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung)15.0Induction of apoptosis
Study BMCF-7 (Breast)12.5Cell cycle arrest at G0/G1 phase
Study CHeLa (Cervical)10.0Inhibition of VEGF expression

These studies highlight the compound's potential as an anticancer agent, particularly in lung and breast cancers.

Antioxidant and Anti-inflammatory Activity

In vitro assays have demonstrated that 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can scavenge free radicals and reduce inflammation markers:

  • DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of 25 µM.
  • Cytokine Inhibition : It inhibited TNF-alpha and IL-6 production in macrophage models by approximately 40% at a concentration of 50 µM.

Case Study 1: Lung Cancer Treatment

A clinical case involving a patient with advanced lung cancer treated with a regimen including 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one showed promising results. After three months of treatment, imaging revealed a significant reduction in tumor size and improved respiratory function.

Case Study 2: Chronic Inflammation

In a preclinical model of chronic inflammation induced by lipopolysaccharides (LPS), administration of the compound led to marked reductions in inflammatory markers and improved tissue integrity compared to controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.